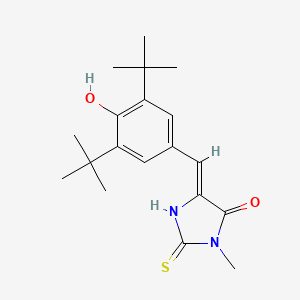![molecular formula C22H18N4OS B11639931 3-(9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-naphthol](/img/structure/B11639931.png)
3-(9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-naphthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(9,10,11,12-四氢-8H-环庚并[4,5]噻吩并[3,2-E][1,2,4]三唑并[1,5-C]嘧啶-2-基)-2-萘酚是一种复杂的 有机化合物,属于杂环化合物类别。这类化合物以包含至少一个非碳原子的环状结构为特征。该特定化合物具有独特的稠环体系组合,包括环庚并、噻吩并、三唑并和嘧啶环,使其成为各个科学研究领域的关注对象。
准备方法
3-(9,10,11,12-四氢-8H-环庚并[4,5]噻吩并[3,2-E][1,2,4]三唑并[1,5-C]嘧啶-2-基)-2-萘酚的合成涉及多个步骤和特定的反应条件。 一种常见的合成路线涉及酰腙卤化物与 1,2,3,5,6,7,8,9-八氢-2-硫代-4H-环庚并[4,5]噻吩并[2,3-d]嘧啶-4-酮或其甲硫基衍生物的反应 反应条件通常包括使用乙酸或乙醇等溶剂,并且可能需要加热来促进反应
化学反应分析
3-(9,10,11,12-四氢-8H-环庚并[4,5]噻吩并[3,2-E][1,2,4]三唑并[1,5-C]嘧啶-2-基)-2-萘酚可以进行各种类型的化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢气。常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 该反应涉及添加氢气或去除氧气。常见的还原剂包括氢化铝锂 (LiAlH₄) 和硼氢化钠 (NaBH₄)。
取代: 该反应涉及用另一个原子或原子团替换一个原子或原子团。常见的取代反应试剂包括卤素 (例如,氯、溴) 和亲核试剂 (例如,氢氧根、氰化物)。
这些反应产生的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生酮或羧酸,而还原可能会产生醇或胺。
科学研究应用
3-(9,10,11,12-四氢-8H-环庚并[4,5]噻吩并[3,2-E][1,2,4]三唑并[1,5-C]嘧啶-2-基)-2-萘酚在科学研究中有多种应用:
化学: 它被用作合成其他复杂有机化合物的先驱体,以及各种化学反应中的试剂。
生物学: 该化合物的独特结构使其成为研究生物过程和分子水平相互作用的潜在候选者。
医学: 该化合物的某些衍生物已显示出作为钙通道阻滞剂的潜力,后者用于治疗心血管疾病.
工业: 该化合物可用于开发具有特定性质的新材料,例如增强的稳定性或反应性。
作用机制
3-(9,10,11,12-四氢-8H-环庚并[4,5]噻吩并[3,2-E][1,2,4]三唑并[1,5-C]嘧啶-2-基)-2-萘酚的作用机制涉及它与特定分子靶标和途径的相互作用。 例如,作为钙通道阻滞剂,它抑制钙离子流入细胞,这可以减少肌肉收缩并降低血压 。该化合物的结构使其能够与钙通道上的特定位点结合,阻断其功能并发挥其治疗作用。
相似化合物的比较
3-(9,10,11,12-四氢-8H-环庚并[4,5]噻吩并[3,2-E][1,2,4]三唑并[1,5-C]嘧啶-2-基)-2-萘酚可以与其他类似化合物进行比较,例如:
- 9,10,11,12-四氢-8H-环庚并[4,5]噻吩并[3,2-e][1,2,4]三唑并[4,3-c]嘧啶
- 2-(9,10,11,12-四氢-8H-环庚并[4,5]噻吩并[3,2-e][1,2,4]三唑并[1,5-c]嘧啶-2-基甲基)
这些化合物具有相似的环状结构,但在官能团和具体取代方面有所不同。3-(9,10,11,12-四氢-8H-环庚并[4,5]噻吩并[3,2-E][1,2,4]三唑并[1,5-C]嘧啶-2-基)-2-萘酚的独特之处在于它独特的稠环组合以及萘酚基团的存在,这可能赋予它独特的化学和生物学性质。
属性
分子式 |
C22H18N4OS |
|---|---|
分子量 |
386.5 g/mol |
IUPAC 名称 |
3-(9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaen-15-yl)naphthalen-2-ol |
InChI |
InChI=1S/C22H18N4OS/c27-17-11-14-7-5-4-6-13(14)10-16(17)20-24-21-19-15-8-2-1-3-9-18(15)28-22(19)23-12-26(21)25-20/h4-7,10-12,27H,1-3,8-9H2 |
InChI 键 |
OBFBYCKDIGGJBO-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(CC1)SC3=C2C4=NC(=NN4C=N3)C5=CC6=CC=CC=C6C=C5O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine](/img/structure/B11639851.png)
![4-bromo-N'-[(furan-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B11639852.png)

![Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11639865.png)
![(2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide](/img/structure/B11639867.png)
![3-hexyl-4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11639869.png)

![Methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate](/img/structure/B11639883.png)
![N-{5-[(Diethylamino)acetyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}-2-propylpentanamide](/img/structure/B11639892.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11639897.png)
![2-(3,4-dimethylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11639899.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(2-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11639924.png)
![2-(3,4-Dimethoxyphenyl)-N-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(4-methoxyphenyl)amino]methylidene]acetamide](/img/structure/B11639925.png)
![Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B11639933.png)
